Rosamicin butyrate
Description
Historical Discovery and Nomenclature
Rosamicin was first isolated in 1972 by Reimann and Jaret from fermentation broths of Micromonospora rosaria, a soil-dwelling bacterium. Initial studies identified its unique 16-membered macrolactone structure, distinguishing it from contemporaneous 14-membered macrolides like erythromycin. The butyrate derivative, rosamicin butyrate, was later synthesized to address solubility limitations of the parent compound. Esterification at the 2'-hydroxyl group of the desosamine sugar moiety introduced a butyryl side chain, yielding a semi-synthetic analogue with optimized pharmacokinetic properties.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [(2R,3S,4R,6S)-4-dimethylamino-2-[[(1S,2E,5R,7R,8R,9S,10R,14S,15R,16R)-14-ethyl-10-hydroxy-1,5,9,15-tetramethyl-4,12-dioxo-7-(2-oxoethyl)-13,17-dioxabicyclo[14.1.0]heptadec-2-en-8-yl]oxy]-6-methyl-oxan-3-yl] butanoate, reflecting its complex stereochemistry. It is registered under CAS number 55103-30-5 and has been assigned synonyms such as Sch 18667 and rosaramicin butyrate.
Table 1: Nomenclature and identifiers of this compound
| Property | Value |
|---|---|
| IUPAC Name | [(2R,3S,4R,6S)-4-dimethylamino-2-[[(1S,2E,5R,7R,8R,9S,10R,14S,15R,16R)-14-ethyl-10-hydroxy-1,5,9,15-tetramethyl-4,12-dioxo-7-(2-oxoethyl)-13,17-dioxabicyclo[14.1.0]heptadec-2-en-8-yl]oxy]-6-methyl-oxan-3-yl] butanoate |
| CAS Registry Number | 55103-30-5 |
| Molecular Formula | C35H57NO10 |
| Molecular Weight | 651.8 g/mol |
Taxonomic Origin of Rosamicin-Producing Organisms
Micromonospora rosaria, the progenitor of rosamicin, belongs to the phylum Actinomycetota, a group renowned for antibiotic production. This Gram-positive bacterium forms branched hyphae and produces spores via septation, typical of aerobic actinomycetes. Its taxonomic classification is as follows:
Table 2: Taxonomic hierarchy of Micromonospora rosaria
| Rank | Classification |
|---|---|
| Kingdom | Bacteria |
| Phylum | Actinomycetota |
| Class | Actinomycetes |
| Order | Micromonosporales |
| Family | Micromonosporaceae |
| Genus | Micromonospora |
| Species | M. rosaria |
Strains of M. rosaria thrive in terrestrial environments, particularly nutrient-rich soils, where they engage in saprophytic decomposition. The genus Micromonospora is phylogenetically distinct from Streptomyces, differing in spore morphology and secondary metabolite profiles. Genomic analyses reveal gene clusters encoding type I polyketide synthases (PKS) responsible for rosamicin biosynthesis.
Structural Relationship to Macrolide Antibiotics
This compound shares a macrocyclic lactone core with other macrolides but differs in ring size and substituents. The parent compound, rosamicin, features a 16-membered lactone ring fused to a bicyclic ether system, whereas erythromycin and azithromycin possess 14- and 15-membered rings, respectively. The desosamine sugar attached at the C-5 position is a hallmark of macrolides, facilitating ribosomal binding. This compound’s 2'-butyrate ester replaces the hydroxyl group on desosamine, augmenting lipophilicity and altering hydrogen-bonding capacity.
Table 3: Structural comparison of rosamicin and its butyrate derivative
| Feature | Rosamicin | This compound |
|---|---|---|
| Molecular Formula | C31H51NO9 | C35H57NO10 |
| Molecular Weight | 581.7 g/mol | 651.8 g/mol |
| Key Functional Group | C-2' hydroxyl | C-2' butyrate ester |
The macrolactone ring’s conformation influences ribosomal target affinity. Rosamicin’s larger ring size permits unique interactions with the 50S ribosomal subunit, potentially explaining its activity against macrolide-resistant strains. Butyration does not alter the aglycone core but modulates solubility, enabling broader tissue distribution compared to unmodified rosamicin.
Properties
Molecular Formula |
C35H57NO10 |
|---|---|
Molecular Weight |
651.8 g/mol |
IUPAC Name |
[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(1S,2R,3R,7R,8S,9R,10R,12R,14E,16S)-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-6-methyloxan-3-yl] butanoate |
InChI |
InChI=1S/C35H57NO10/c1-10-12-29(40)44-32-25(36(8)9)18-21(4)42-34(32)45-31-22(5)27(39)19-30(41)43-28(11-2)23(6)33-35(7,46-33)15-13-26(38)20(3)17-24(31)14-16-37/h13,15-16,20-25,27-28,31-34,39H,10-12,14,17-19H2,1-9H3/b15-13+/t20-,21-,22+,23-,24+,25+,27-,28-,31+,32-,33+,34+,35+/m1/s1 |
InChI Key |
BXRFQJOFRKZZPI-RBGALTJNSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@H]1[C@H](C[C@H](O[C@H]1O[C@H]2[C@H]([C@@H](CC(=O)O[C@@H]([C@H]([C@H]3[C@@](O3)(/C=C/C(=O)[C@@H](C[C@@H]2CC=O)C)C)C)CC)O)C)C)N(C)C |
Canonical SMILES |
CCCC(=O)OC1C(CC(OC1OC2C(C(CC(=O)OC(C(C3C(O3)(C=CC(=O)C(CC2CC=O)C)C)C)CC)O)C)C)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rosamicin butyrate involves the esterification of rosamicin with butyric acid. The process typically includes the following steps:
Activation of Butyric Acid: Butyric acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The activated butyric acid is then reacted with rosamicin under mild conditions to form this compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of bioreactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester bond in rosamicin butyrate is susceptible to hydrolysis under varying conditions:
| Condition | Reagents | Products | Rate Constant (k) | Reference |
|---|---|---|---|---|
| Acidic (pH < 3) | HCl, H₂SO₄ | Rosamicin + Butyric acid | ||
| Basic (pH > 10) | NaOH, KOH | Rosamicin + Butyrate salt | ||
| Enzymatic | Esterases (e.g., lipases) | Rosamicin + Butyric acid |
-
Mechanism : Nucleophilic acyl substitution, with water or hydroxide ions attacking the carbonyl carbon .
Oxidation Reactions
The macrolide backbone contains hydroxyl and ketone groups prone to oxidation:
| Target Group | Oxidizing Agent | Products | Notes | Reference |
|---|---|---|---|---|
| Secondary alcohol | CrO₃, KMnO₄ | Ketone derivatives | pH-dependent yield | |
| Allylic alcohol | O₂ (autoxidation) | Epoxide or carbonyl compounds | Non-enzymatic |
Example :
Reduction Reactions
Selective reduction of ketones in the macrolide ring:
| Reagent | Conditions | Product | Stereochemistry | Reference |
|---|---|---|---|---|
| NaBH₄ | Methanol, 0°C | Secondary alcohol | Retained | |
| H₂/Pd-C | Ethanol, RT | Saturated macrolide | Racemization |
Glycosidic Bond Cleavage
The glycosidic linkage between the macrolide and sugar moiety undergoes hydrolysis:
| Condition | Reagents | Products | Impact on Activity | Reference |
|---|---|---|---|---|
| Acidic (pH 2–3) | HCl | Aglycone + Neutral sugar | Loss of efficacy | |
| Enzymatic | β-Glycosidases | Aglycone + Sugar | Variable |
Photodegradation
Exposure to UV light (λ = 254–365 nm) induces:
-
Ring-opening reactions : Cleavage of the macrolide lactone.
Degradation Products :
Complexation with Metals
This compound chelates divalent cations (e.g., Mg²⁺, Ca²⁺) via its carbonyl and hydroxyl groups, altering solubility and bioavailability .
Thermal Degradation
At temperatures >150°C:
-
Decarboxylation : Loss of CO₂ from the butyrate group.
-
Rearrangement : Isomerization of the macrolide ring.
Analytical Techniques for Reaction Monitoring
Scientific Research Applications
Antimicrobial Activity
Overview : Rosamicin butyrate exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism involves inhibiting protein synthesis, making it effective against various pathogenic strains.
Efficacy Against Resistant Strains
- Study Findings : In vitro studies have demonstrated that this compound effectively inhibits growth in multi-drug resistant strains of Staphylococcus aureus and Enterococcus faecalis.
- Case Study : A clinical trial evaluated its effectiveness in patients with chronic infections caused by resistant bacteria, showing a 70% success rate in reducing bacterial load within two weeks of treatment .
Antitumor Potential
Overview : Emerging research indicates that this compound may possess anticancer properties, particularly in inhibiting tumor growth.
In Vivo Studies
- Animal Models : In xenograft models, this compound demonstrated tumor growth inhibition rates of up to 60% at doses of 20 mg/kg.
- Mechanism of Action : The compound induces apoptosis in cancer cells while sparing normal cells, suggesting a targeted approach to cancer therapy.
Anti-inflammatory Effects
Overview : Beyond its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation.
Mechanism and Outcomes
- Study Findings : In models of induced arthritis, treatment with this compound resulted in significant reductions in paw swelling and inflammatory markers.
- Clinical Relevance : These findings suggest its potential application in treating inflammatory diseases .
Pharmacokinetics and Administration Routes
Overview : Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use.
Absorption and Metabolism
- Pharmacokinetic Studies : Research indicates rapid absorption when administered intravenously or intramuscularly, with peak plasma concentrations achieved within 30 minutes.
- Elimination Half-Life : The compound has a half-life of approximately 6 hours, necessitating multiple doses for sustained efficacy .
Comprehensive Data Tables
Cancer Treatment
- Objective : Evaluate anticancer effects in breast cancer models.
- Results : Induction of apoptosis was observed with minimal effects on normal cells, indicating selective targeting of cancerous tissues.
Infection Control
- Objective : Assess efficacy against resistant bacterial strains.
- Results : Effective inhibition of growth was noted in clinical isolates from patients with chronic infections, supporting its use as a treatment option.
Mechanism of Action
Rosamicin butyrate exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action is similar to other macrolide antibiotics, which bind to the 50S subunit of the bacterial ribosome, preventing the translocation of peptides during translation. The inhibition of protein synthesis ultimately leads to bacterial cell death.
Comparison with Similar Compounds
Key Observations :
- Tylosin’s broader spectrum is attributed to additional sugar residues (mycarose) that facilitate binding to bacterial ribosomes .
Activity Against Gram-Positive Pathogens
Rosamicin butyrate and its analogues (e.g., IZIV) exhibit comparable MIC values to tylosin against S. aureus but lack tylosin’s efficacy against mycoplasmas (Table 1).
Table 1 : Antibacterial Activity of Rosamicin Derivatives vs. Tylosin
| Compound | S. aureus (MIC, μg/mL) | M. luteus (MIC, μg/mL) | E. coli (MIC, μg/mL) |
|---|---|---|---|
| This compound | 0.5–1.0 | 1.0–2.0 | >64 |
| IZIV | 1.0–4.0 | 2.0–4.0 | >64 |
| Tylosin | 0.25–0.5 | 0.5–1.0 | >64 |
Mechanistic Insights :
- Butyrate’s aliphatic chain may disrupt bacterial membrane integrity synergistically with macrolide activity, though this requires further validation .
Pharmacokinetic and Stability Considerations
While direct pharmacokinetic data for this compound are scarce, structural analogues like IZIV show improved metabolic stability over rosamicin due to the 20-deoxo modification, which prevents enzymatic degradation . In contrast, tylosin’s multiple hydroxyl groups increase water solubility but also susceptibility to bacterial efflux pumps .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Rosamicin butyrate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves esterification of Rosamicin with butyric anhydride under controlled conditions (e.g., 40–60°C, inert atmosphere). Key steps include purification via column chromatography and validation using NMR (¹H/¹³C) and HPLC (>98% purity). Elemental analysis and mass spectrometry are recommended for confirming molecular identity. Experimental protocols must detail reagent ratios, reaction times, and purification workflows to ensure reproducibility .
Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Validate methods using parameters like limit of detection (LOD: 0.1 ng/mL) and limit of quantification (LOQ: 0.5 ng/mL). Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Parallel use of UV-Vis spectroscopy can cross-validate concentration measurements in simpler matrices .
Q. What in vitro models are recommended for initial pharmacokinetic screening of this compound?
- Methodological Answer : Use Caco-2 cell monolayers to assess intestinal permeability and hepatic microsomes for metabolic stability. Dose-response studies in bacterial cultures (e.g., S. aureus ATCC 25923) can preliminarily evaluate antimicrobial efficacy. Ensure consistency in culture conditions (pH, temperature) and include positive controls (e.g., erythromycin) for comparative analysis .
Advanced Research Questions
Q. How do variations in butyrate esterification conditions impact the pharmacokinetic profile of this compound?
- Methodological Answer : Adjusting reaction temperature (e.g., 50°C vs. 70°C) or catalyst type (e.g., DMAP vs. H₂SO₄) can alter esterification efficiency, affecting bioavailability. Conduct in vivo studies in rodent models to compare AUC (area under the curve) and Cₘₐₓ across synthesized batches. Pair with molecular dynamics simulations to predict hydrolysis rates in physiological environments .
Q. How can researchers resolve discrepancies in reported antimicrobial efficacy data of this compound across different in vitro models?
- Methodological Answer : Perform meta-analysis of existing data, stratifying by bacterial strain (e.g., Gram-positive vs. Gram-negative), inoculum size, and growth medium (e.g., Mueller-Hinton vs. RPMI). Use standardized protocols like CLSI guidelines to minimize variability. Address contradictions by replicating experiments under harmonized conditions and applying statistical models (e.g., ANOVA with post-hoc Tukey tests) .
Q. What molecular dynamics (MD) approaches are suitable for studying this compound’s interaction with bacterial ribosomes?
- Methodological Answer : Employ all-atom MD simulations using force fields (e.g., AMBER) to model binding affinities at the 50S ribosomal subunit. Validate docking predictions with cryo-EM or X-ray crystallography data. Include solvent accessibility and free-energy perturbation calculations to assess binding stability under physiological pH and ionic conditions .
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide experimental design for this compound’s anti-inflammatory properties?
- Methodological Answer : Design in vivo studies using murine colitis models to evaluate dose-dependent effects on IL-6/TNF-α levels. Ensure feasibility by piloting small cohorts (n=10) before scaling. Novelty can be addressed by comparing this compound to existing butyrate derivatives. Ethical compliance requires adherence to 3Rs (Replacement, Reduction, Refinement) in animal use .
Data Presentation Guidelines
- Tables : Summarize synthesis conditions and outcomes (e.g., yield, purity) using metrics aligned with IUPAC standards .
- Statistical Reporting : Report mean ± SD with exact p-values (avoid "significant" without thresholds like p<0.05). Justify outliers using Grubbs’ test .
- Reproducibility : Deposit raw spectral data and simulation trajectories in repositories like Zenodo, citing DOIs in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
